N-(3-chlorobenzyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide
Overview
Description
N-(3-chlorobenzyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C17H14ClN3O3 and its molecular weight is 343.8 g/mol. The purity is usually 95%.
The exact mass of the compound N-(3-chlorobenzyl)-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide is 343.0723690 g/mol and the complexity rating of the compound is 549. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Cardiotonic Activity
Research on dihydropyridazinone derivatives, which share a similar structure to the specified compound, has demonstrated significant cardiotonic activity. These compounds have shown potent positive inotropic effects in animal models. For instance, studies have identified compounds with profound increases in contractility, sustained over extensive periods, suggesting potential applications in treating heart failure conditions (Robertson et al., 1986).
Antimicrobial Evaluation
Synthesis and evaluation of novel compounds containing furyl and pyridazinyl groups have demonstrated significant antimicrobial properties. These compounds, through their structural design, have been tested against various bacterial strains, showing promising antibacterial activities (Altalbawy, 2013).
Synthesis of Fused Azines and Pyridazines
Research into novel syntheses of pyridazin-3-one and amino-5-arylazopyridine derivatives has contributed to the development of new classes of fused azines. These methodologies facilitate the creation of complex molecular structures that could have various applications in material science and pharmaceutical development (Ibrahim & Behbehani, 2014).
Analgesic Activity
Certain furyl and pyridazinone derivatives have been investigated for their analgesic properties. Studies have synthesized and evaluated these compounds, revealing that specific substitutions can significantly enhance analgesic effects. This research offers insights into developing new pain management therapies (Demchenko et al., 2012).
Properties
IUPAC Name |
N-[(3-chlorophenyl)methyl]-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O3/c18-13-4-1-3-12(9-13)10-19-16(22)11-21-17(23)7-6-14(20-21)15-5-2-8-24-15/h1-9H,10-11H2,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBSLVWUAZFGABD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CNC(=O)CN2C(=O)C=CC(=N2)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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